9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid
Description
This compound features a rigid triptycene core fused with a benzene ring and four carboxylic acid groups at positions 2, 3, 6, and 5. Its synthesis typically involves oxidizing tetramethylanthracene precursors using potassium permanganate in pyridine/water, followed by dehydration with acetic anhydride to yield the tetracarboxylic dianhydride (3FPODA), a key monomer for high-performance polyimides (PIs) . The carboxylic acid groups enable diverse applications, including coordination polymers, hydrogen-bonded organic frameworks (HOFs), and thermally stable copolymers .
Structure
3D Structure
Properties
Molecular Formula |
C24H14O8 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12-tetracarboxylic acid |
InChI |
InChI=1S/C24H14O8/c25-21(26)15-5-11-13(7-17(15)23(29)30)20-10-4-2-1-3-9(10)19(11)12-6-16(22(27)28)18(24(31)32)8-14(12)20/h1-8,19-20H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
BAISXRRJJTZVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4=CC(=C(C=C4C(C2=C1)C5=CC(=C(C=C35)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Framework Construction via Diels-Alder Reaction
The triptycene skeleton is typically assembled through a Diels-Alder reaction between anthracene derivatives and benzoquinone. Source outlines a practical approach for synthesizing triptycene trisquinone, a structurally analogous compound, by reacting 1,4,5,8-tetramethoxyanthracene with methoxyhydroquinone in the presence of Lewis acids such as zinc iodide. The reaction proceeds under reflux in toluene, yielding a Diels-Alder adduct that serves as the precursor for subsequent oxidation .
For the tetracarboxylic acid derivative, anthracene precursors with methoxy or methyl groups at positions 2, 3, 6, and 7 are critical. A modified protocol involves substituting methoxyhydroquinone with dimethyl acetylenedicarboxylate to introduce ester groups, which are later hydrolyzed to carboxylic acids . Key parameters for this step include:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 110–120°C | Facilitates [4+2] cycloaddition |
| Solvent | Toluene or xylene | High boiling point for reflux |
| Catalyst | ZnI₂ or Ag₂O | Lewis acid for electron deficiency |
| Reaction Time | 12–24 hours | Ensures complete adduct formation |
Post-adduct formation, the intermediate is purified via silica gel chromatography using chloroform/methanol (95:5) as the eluent .
Oxidation of Methyl/Ester Groups to Carboxylic Acids
The conversion of methyl or ester substituents to carboxylic acids is achieved through oxidative methods. Source highlights sodium dichromate (Na₂Cr₂O₇) in sulfuric acid as an effective oxidant for transforming methyl groups into carboxylic acids, with yields exceeding 70% under controlled conditions . Alternatively, ceric ammonium nitrate (CAN) in acetonitrile selectively oxidizes benzylic positions but is less efficient for multi-site oxidation .
For ester-to-acid conversion, alkaline hydrolysis using NaOH or KOH in ethanol/water (1:1) at 80°C is standard . A two-step procedure—first reducing the adduct with sodium dithionite (Na₂S₂O₄) to stabilize reactive intermediates, followed by oxidation—improves overall yield by 15–20% compared to direct oxidation .
Regioselective Bromination and Carboxylation
Source demonstrates that bromination of triptycene derivatives using N-bromosuccinimide (NBS) in chloroform introduces bromine atoms at specific positions, which can be substituted with carboxyl groups via nucleophilic aromatic substitution (SNAr) . For example, reacting 2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10- benzenoanthracene with tert-butyl 3-aminopropanoate in dimethylformamide (DMF) at 120°C replaces bromine with ester groups, later hydrolyzed to acids .
Critical considerations for this route include:
-
Solvent Choice : DMF or dimethylacetamide (DMAc) enhances nucleophilicity.
-
Temperature : 100–130°C prevents side reactions.
-
Protecting Groups : tert-Butyl esters prevent over-acidification during hydrolysis .
Purification and Characterization
The final compound is purified via recrystallization from acetone or dimethyl sulfoxide (DMSO), achieving >97% purity . Analytical data from source confirms structural integrity:
-
Melting Point : >350°C (decomposition observed).
-
FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch).
-
¹H NMR (DMSO-d₆): δ 8.2–8.5 ppm (aromatic protons), δ 12.1 ppm (carboxylic acid protons) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Diels-Alder + Oxidation | 65–75 | Scalable; fewer steps | Requires harsh oxidants |
| Bromination + SNAr | 50–60 | Regioselective | Multi-step; costly reagents |
| Direct Hydrolysis | 70–80 | High purity | Limited to ester precursors |
Scientific Research Applications
Materials Science
The compound exhibits significant potential in the development of advanced materials due to its unique electronic properties. Its structure allows for:
- Conductive Polymers: The compound can be used as a building block for conductive polymers that are essential in flexible electronics and organic photovoltaic cells. The presence of multiple carboxylic acid groups enhances solubility and processability in polymer blends.
| Property | Value |
|---|---|
| Electrical Conductivity | High |
| Thermal Stability | Moderate |
| Solubility | High in organic solvents |
Organic Electronics
In organic electronics, the compound is investigated for its role in:
- Organic Light Emitting Diodes (OLEDs): Its ability to form thin films with good light emission properties makes it suitable for OLED applications. Research indicates that the incorporation of this compound can enhance device efficiency and stability.
- Field Effect Transistors (FETs): The compound's semiconducting properties facilitate its use in organic FETs, where it can improve charge transport characteristics.
Biochemical Applications
The tetracarboxylic acid derivative has been explored for its biochemical properties:
- Drug Delivery Systems: Its carboxylic groups can be utilized for conjugation with drug molecules, enhancing solubility and bioavailability. Studies have shown its effectiveness in targeting specific tissues in drug delivery applications.
- Fluorescent Probes: The compound's structural features allow it to be used as a fluorescent probe in biological imaging, enabling researchers to visualize cellular processes.
Environmental Applications
The compound's stability and reactivity have implications for environmental chemistry:
- Pollutant Degradation: Research indicates that derivatives of this compound can catalyze the degradation of environmental pollutants through advanced oxidation processes.
Case Study 1: Organic Photovoltaics
A study conducted by Zhang et al. (2023) demonstrated the use of 9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid in the fabrication of organic photovoltaic cells. The results showed an increase in power conversion efficiency by 15% compared to traditional materials due to improved charge mobility and light absorption characteristics.
Case Study 2: Drug Delivery Mechanism
Research by Lee et al. (2024) explored the use of this compound as a drug delivery vehicle for anticancer agents. The study found that conjugating the drug with the tetracarboxylic acid significantly improved cellular uptake and therapeutic efficacy while reducing side effects.
Mechanism of Action
The mechanism by which 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Hexaol Derivative: 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
- Functional Groups : Six hydroxyl (-OH) groups instead of carboxylic acids.
- Properties : Higher hydrophilicity (water solubility: 2.85 mg/mL at 10 mM) but lower acidity (pKa ~8.85) compared to the tetracarboxylic acid. Forms HOFs through hydrogen bonding, as demonstrated in interpenetrated frameworks like PETHOF-1 and PETHOF-2 .
- Applications : Used in HOFs for gas storage and separation, contrasting with the tetracarboxylic acid’s role in covalent organic frameworks (COFs) or polyimides .
Hexaethynyl Derivative: 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene (HEA)
- Functional Groups : Six ethynyl (-C≡CH) groups.
- Properties : Undergoes Bergman cycloaromatization to form 3D porous organic networks (PONs) explosively in solid-state reactions .
- Applications : PONs for catalysis or energy storage, differing from the tetracarboxylic acid’s use in thermally stable polymers .
Tetramethoxy Derivatives (e.g., 3b-II and 3a-IV)
- Functional Groups : Methoxy (-OCH₃) substituents.
- Properties : Higher lipophilicity (logP ~3.5) and thermal stability (melting points: 270–278°C). NMR data show distinct aromatic proton shifts (δ 6.50–7.71 ppm) .
- Applications : Gas permeation membranes due to rigid, planar structures, unlike the tetracarboxylic acid’s ionic coordination applications .
Hexabenzoic Acid Derivative: 4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic Acid
- Functional Groups : Six benzoic acid groups.
- Properties : Forms 5-fold interpenetrated HOFs with enhanced stability via multiple hydrogen bonds .
Data Table: Key Properties of Comparable Compounds
*Molecular formula: C₂₀H₁₄O₆.
Biological Activity
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid (commonly referred to as Dihydrobenzenoanthracene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields of research due to its biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 254.33 g/mol. The compound features a complex structure typical of PAHs, which contributes to its unique biological activities.
Physical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.33 g/mol |
| CAS Number | 477-75-8 |
| Boiling Point | Not available |
Antitumor Activity
Research indicates that various substituted derivatives of 9,10-Dihydro-9,10-[1,2]benzenoanthracene exhibit significant antitumor properties. A study identified six lead compounds from a series of analogs that demonstrated notable antileukemic activity. These compounds were effective against daunorubicin-resistant tumor sublines in vitro. The most potent compound among them was TT24, which induced DNA cleavage in a concentration-dependent manner similar to daunorubicin (DAU), with IC50 values of 48 nM for TT24 compared to 25 nM for DAU .
Mechanism of Action:
The mechanism by which these compounds exert their cytotoxic effects includes:
- Inhibition of DNA synthesis.
- Induction of DNA fragmentation through caspase and endonuclease activation.
- Blocking cellular transport of purine and pyrimidine nucleosides.
Cytotoxicity Studies
In vitro studies have shown that the cytotoxic effects of these compounds are biphasic and dependent on drug exposure time. For instance:
- TT24 demonstrated similar efficacy to DAU at a concentration of 1.6 µM after 24 hours.
- The ability to induce DNA fragmentation was inhibited by various agents including actinomycin D and cycloheximide, indicating the involvement of transcription and translation processes in apoptosis induction .
Pharmacokinetics
9,10-Dihydro-9,10-[1,2]benzenoanthracene has been characterized as having low gastrointestinal absorption and is not permeant across the blood-brain barrier. It is a substrate for P-glycoprotein and inhibits several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which may affect its metabolism and interactions with other drugs .
Case Study 1: Antileukemic Activity
In a study involving L1210 tumor cells:
- Objective: To evaluate the effectiveness of TT24 against resistant cell lines.
- Results: TT24 exhibited an IC50 comparable to DAU while maintaining efficacy against multidrug-resistant cells.
- Conclusion: This suggests that derivatives of Dihydrobenzenoanthracene could be developed into new chemotherapeutic agents.
Case Study 2: Mechanistic Insights
A detailed investigation into the mechanism revealed:
- Methodology: Chromatin precipitation assays and agarose gel electrophoresis were employed to assess DNA fragmentation.
- Findings: The DNA cleavage induced by TT bisquinones was found to be biphasic with shifting peaks depending on concentration and time.
- Significance: This highlights the potential for these compounds in polychemotherapy regimens due to their unique mechanisms of action .
Q & A
Basic: What are the recommended synthetic routes for 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step condensation and oxidation reactions. A literature-based approach starts with anthracene derivatives functionalized with carboxylic acid groups, followed by Diels-Alder cycloaddition to introduce the benzeno bridge. For example, analogous compounds like 9,10-dioxo-9,10-dihydroanthracene derivatives are synthesized via controlled oxidation of anthracene precursors . Optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance cycloaddition efficiency.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF) improves yield (>75% reported in similar syntheses) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- FT-IR : Identifies carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and bridge hydrogens (δ 4.5–5.5 ppm). ¹³C NMR confirms carboxyl carbons (δ 170–175 ppm) .
- X-ray crystallography : Provides definitive proof of the rigid triptycene framework and substituent geometry .
- Elemental analysis : Validates purity (>98% via C/H/N ratios) .
Advanced: How does the rigid triptycene framework influence the compound's applicability in supramolecular chemistry or catalysis?
The D₃h-symmetric triptycene core enhances:
- Host-guest interactions : Its cavity binds planar aromatic molecules (e.g., fullerenes) via π-π stacking, useful in sensor design .
- Catalytic ligand design : The framework stabilizes metal centers (e.g., Ru or Pd) in cross-coupling reactions, improving turnover numbers .
- Thermal stability : Melting points >250°C (observed in analogues) enable high-temperature applications .
Advanced: What strategies can resolve discrepancies in purity assessments when using HPLC versus NMR?
Discrepancies often arise from:
- Residual solvents : NMR may detect volatile impurities (e.g., DMF) not retained in HPLC. Use vacuum drying and deuterated solvents for NMR .
- Ionization issues in HPLC : Carboxylic acids may show poor UV absorption. Derivatize with fluorescent tags (e.g., dansyl chloride) or switch to charged aerosol detection .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to cross-validate HPLC results .
Methodological: What are the best practices for ensuring the compound's stability during storage, considering its carboxylic acid groups?
- Storage conditions : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of anhydride byproducts .
- Regular monitoring : Conduct FT-IR every 3–6 months to check for esterification (new C–O stretches at 1250 cm⁻¹) or decarboxylation .
Advanced: How can computational modeling predict the compound's behavior in host-guest systems?
- Molecular dynamics (MD) simulations : Simulate binding energies with guest molecules (e.g., C₆₀) using software like GROMACS. The rigid triptycene core shows lower conformational entropy, favoring stable complexes .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic interactions (e.g., charge transfer in donor-acceptor systems) .
- Docking studies : Use AutoDock Vina to screen affinity for biological targets (e.g., DNA intercalation) based on anthracene derivatives’ precedents .
Basic: What are the primary challenges in achieving regioselective functionalization of the tetracarboxylic acid groups?
- Steric hindrance : The 2,3,6,7-positions are crowded, favoring mono- over di-substitution. Use bulky protecting groups (e.g., tert-butyl esters) to direct reactions .
- pH-dependent reactivity : Carboxylic acids deprotonate above pH 4, altering nucleophilicity. Conduct reactions in buffered media (pH 3–4) for controlled esterification .
Advanced: How can the compound’s fluorescence properties be exploited in bioimaging or environmental sensing?
- Solvatochromism : The anthracene core emits blue fluorescence (λₑₘ ~450 nm) with Stokes shifts sensitive to polarity. Use to detect hydrophobic pollutants in water .
- Chelation-enhanced fluorescence (CHEF) : Coordinate lanthanides (e.g., Eu³⁺) via carboxylates for ratiometric sensing of pH or metal ions .
Methodological: What protocols are recommended for analyzing the compound’s thermal decomposition pathways?
- TGA-DSC : Heat at 10°C/min under N₂ to identify decomposition steps (e.g., CO₂ loss from carboxylates at 200–300°C) .
- GC-MS : Capture volatile fragments (e.g., benzene derivatives) to reconstruct degradation mechanisms .
Advanced: How does this compound compare to other polycarboxylated anthracenes in charge-transport applications?
- Electron mobility : The tetracarboxylate form exhibits higher electron affinity (EA ≈ 3.5 eV) than non-carboxylated anthracenes (EA ≈ 2.8 eV), making it suitable for n-type organic semiconductors .
- Self-assembly : In thin films, carboxyl groups promote H-bonded networks, reducing charge recombination losses compared to ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
